molecular formula C10H18O2 B1664069 cis-2-decenoic acid,CDA CAS No. 3913-85-7

cis-2-decenoic acid,CDA

Cat. No.: B1664069
CAS No.: 3913-85-7
M. Wt: 170.25 g/mol
InChI Key: WXBXVVIUZANZAU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Decenoic acid is an unsaturated fatty acid with the chemical formula C10H18O2. It is a colorless oil and is known for its role as a signaling molecule in various biological processes. This compound is produced by the bacterium Pseudomonas aeruginosa and has been studied for its potential in disrupting biofilms, which are communities of microorganisms that adhere to surfaces and are resistant to antimicrobial agents .

Mechanism of Action

Target of Action

Cis-2-Decenoic Acid (CDA) is a fatty acid messenger produced by Pseudomonas aeruginosa . The primary targets of CDA are bacterial biofilms, particularly those formed by Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . Biofilms are complex communities of microorganisms that attach to surfaces and are a major cause of bacterial infections in humans .

Mode of Action

CDA interacts with its targets by inducing biofilm dispersal . It converts most of the cells in the biofilm to a planktonic (free-swimming) phenotype . This dispersion of biofilms is mediated through signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures .

Biochemical Pathways

CDA mediates the dispersion of biofilms through various signaling pathways. It enhances the motility, metabolic activity, virulence, and persistence of the bacteria at different temperatures . A protein-protein interaction network for differentially expressed genes involved in the CDA synthesis and perception has been identified, suggesting a cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .

Pharmacokinetics

It is known that cda can be co-entrapped in solid lipid nanoparticles, which suggests a potential method for its delivery .

Result of Action

The primary result of CDA’s action is the dispersion of biofilms, converting most of the cells to a planktonic phenotype . This increases the susceptibility of the bacteria towards antimicrobial agents . Furthermore, CDA has been shown to increase metabolic activity and revert persister cells to an antimicrobial-susceptible state .

Action Environment

The action of CDA can be influenced by environmental factors. For instance, the efficacy of CDA in dispersing biofilms and reverting persister cells to an antimicrobial-susceptible state can be enhanced when used in combination with antimicrobial agents . The environment within biofilms can also impact the action of CDA, as biofilms provide a protective environment for bacteria, contributing to their resistance against antimicrobial agents .

Biochemical Analysis

Biochemical Properties

cis-2-decenoic acid interacts with bacterial cell membranes, increasing their permeability . This allows for increased uptake of other antimicrobials, potentiating their effects . It has been shown to have additive and synergistic effects with antibiotics like tetracycline, amikacin, and ceftazidime .

Cellular Effects

cis-2-decenoic acid has been shown to induce biofilm dispersal in multiple types of bacteria . It changes the status of bacterial cells from a dormant to a metabolically active state . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of cis-2-decenoic acid involves interactions with bacterial cell membranes . It increases membrane permeability, which allows for increased uptake of antimicrobials . This can lead to changes in gene expression and impacts on cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, cis-2-decenoic acid can have significant effects on bacterial biofilms . It induces biofilm dispersal, converting most of the cells to a planktonic (free-swimming) phenotype . This can have long-term effects on cellular function, as it changes the status of the cells from dormant to metabolically active .

Metabolic Pathways

cis-2-decenoic acid is involved in quorum sensing, a type of cell-cell communication in bacteria . It is part of the diffusible signal factor (DSF) family of signaling molecules, which are involved in regulating a variety of bacterial behaviors .

Transport and Distribution

cis-2-decenoic acid is a small, diffusible molecule that can easily cross bacterial cell membranes . Once inside the cell, it can interact with a variety of intracellular targets, affecting cellular function .

Subcellular Localization

As a small, diffusible molecule, cis-2-decenoic acid does not have a specific subcellular localization. It can diffuse across the cell membrane and interact with targets throughout the cell .

Preparation Methods

cis-2-Decenoic acid can be synthesized through several methods. One common synthetic route involves the preparation from 1-iodonon-1-ene by lithium-halogen exchange followed by carbonation . This method involves the use of lithium reagents to replace the iodine atom with a lithium atom, which is then reacted with carbon dioxide to form the carboxylic acid group.

In industrial production, cis-2-decenoic acid is typically produced by the bacterium Pseudomonas aeruginosa . This biological method leverages the natural metabolic pathways of the bacterium to produce the compound in significant quantities.

Chemical Reactions Analysis

cis-2-Decenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, which can convert the double bond in cis-2-decenoic acid to a single bond, forming decanoic acid.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. For example, the carboxylic acid group can be converted to an ester or an amide using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-2-Decenoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

cis-2-Decenoic acid is part of a family of signaling molecules known as diffusible signal factors (DSFs). Similar compounds include:

    cis-2-Dodecenoic acid: Another DSF with a similar structure but a longer carbon chain.

    cis-2-Hexenoic acid: A shorter-chain DSF that has been studied for its signaling properties in various bacterial species.

Properties

IUPAC Name

(E)-dec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904657
Record name (E)-2-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

161.00 to 162.00 °C. @ 15.00 mm Hg
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.933, 0.916-0.945
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7
Record name trans-2-Decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5- AND 6-decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-2-Decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DECENOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

12.00 °C. @ 760.00 mm Hg
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-decenoic acid,CDA
Reactant of Route 2
Reactant of Route 2
cis-2-decenoic acid,CDA
Reactant of Route 3
Reactant of Route 3
cis-2-decenoic acid,CDA
Reactant of Route 4
cis-2-decenoic acid,CDA
Reactant of Route 5
Reactant of Route 5
cis-2-decenoic acid,CDA
Reactant of Route 6
Reactant of Route 6
cis-2-decenoic acid,CDA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.